![molecular formula C18H17NO4S3 B2491038 3-乙酰-N-(2-{[2,2'-联噻吩]-5-基}-2-羟基乙基)苯酚-1-磺酰胺 CAS No. 2097902-89-9](/img/structure/B2491038.png)
3-乙酰-N-(2-{[2,2'-联噻吩]-5-基}-2-羟基乙基)苯酚-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those with bithiophene units, typically involves condensation reactions, palladium-catalyzed cross-coupling reactions, or Rh-catalyzed C-H olefination. A common approach for synthesizing such compounds involves the reaction of appropriate thiophene derivatives with sulfonamide moieties under specific conditions to achieve the desired product with high yield and purity. For instance, polyhydroxyl oligothiophenes have been synthesized through Pd-catalyzed coupling of thienylstannanes with thienylbromides, indicating a method that might be applicable for similar structures (Barbarella & Zambianchi, 1994).
Molecular Structure Analysis
The molecular structure of such sulfonamide compounds is often elucidated using spectroscopic techniques like FT-IR, 1H NMR, and single-crystal X-ray diffraction. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For example, X-ray structural analysis has been used to characterize the structure of sulfonamide compounds, revealing the conformation and crystalline nature of these molecules (Kobkeatthawin et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, including N-acylation, nucleophilic substitution, and Mitsunobu alkylation, depending on the functional groups present in the molecule. The reactivity and chemical behavior of these compounds are influenced by the sulfonamide group, which can act as an electron-withdrawing group, affecting the electronic properties of the molecule (Li et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and thermal stability, of sulfonamide compounds can be studied through various analytical techniques. Thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to assess the thermal stability and decomposition patterns of these compounds. Spectroscopic studies and quantum mechanical calculations further contribute to understanding the physical properties at the molecular level (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards different reagents, are largely determined by the presence of the sulfonamide group and the overall molecular structure. Quantum mechanical calculations, such as Density Functional Theory (DFT) studies, are instrumental in predicting and analyzing the chemical behavior, including reactivity patterns and interaction with other molecules (Govindasamy & Gunasekaran, 2015).
科学研究应用
碳酸酐酶抑制性能
包括变体如3-乙酰-N-(2-{[2,2'-联噻吩]-5-基}-2-羟基乙基)苯磺酰胺在内的磺胺基化合物已被研究其对碳酸酐酶同功酶的抑制性能。这些酶,特别是CA I、CA II和CA IV,在各种生理过程中起着重要作用。一些磺胺衍生物显示出高抑制效力,暗示了它们在治疗应用中的潜力,如抗惊厥药物或选择性脑血管扩张剂 (Masereel et al., 2002)。此外,已研究了(芳基氧基)乙基哌啶的磺胺衍生物设计作为选择性5-HT7受体配体或用于复杂疾病治疗的多功能药物,强调了这种化学结构在药物化学中的多功能应用 (Canale et al., 2016)。
抗惊厥活性
各种衍生物中的磺胺基与抗惊厥活性相关联。已合成并评估了这些衍生物对癫痫模型的抗惊厥活性,其中一些显示出显著活性。这项研究将这些磺胺衍生物定位为进一步研究和开发成抗惊厥药物的潜在引物 (Siddiqui et al., 2010)。
代谢途径和药物代谢
了解有机体中磺胺化合物的代谢途径和代谢是其作为药物开发的关键。研究揭示了这些化合物在动物模型中的代谢过程和代谢,为其药代动力学和潜在治疗用途提供了见解。例如,对大鼠和狗体内钠4-[(3-(4-乙酰-3-羟基-2-丙基苯氧基)丙基)磺酰]-γ-羟基苯丁酸酯的代谢进行的调查揭示了复杂的代谢途径和生物利用度问题,这对设计具有最佳疗效和安全性能的药物至关重要 (Tocco et al., 1988)。
属性
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-12(20)13-4-2-5-14(10-13)26(22,23)19-11-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,19,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYQJXXGXDURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

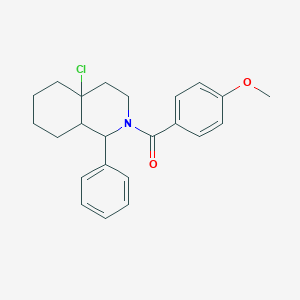
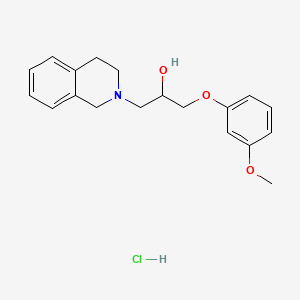

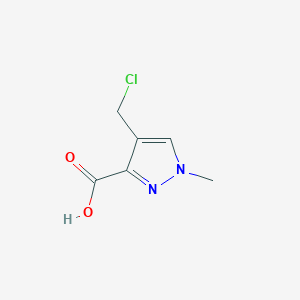
![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)



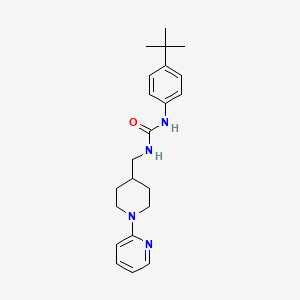

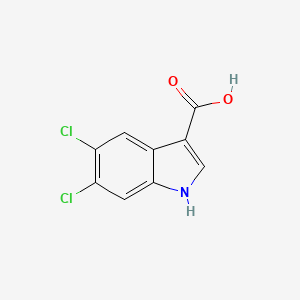
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
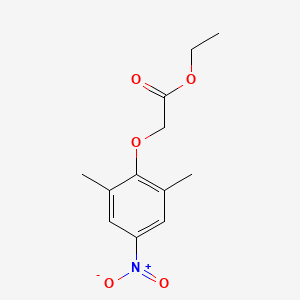
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)